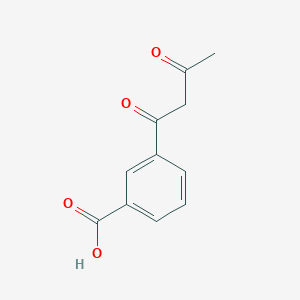

3-(3-Oxo-butyryl)-benzoic acid

Description

3-(3-Oxo-butyryl)-benzoic acid is a benzoic acid derivative featuring a butyryl group (CH₂C(O)CH₂-) substituted at the meta position of the aromatic ring.

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3-(3-oxobutanoyl)benzoic acid |

InChI |

InChI=1S/C11H10O4/c1-7(12)5-10(13)8-3-2-4-9(6-8)11(14)15/h2-4,6H,5H2,1H3,(H,14,15) |

InChI Key |

TZGSWJVPEYRVAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 3-(3-Oxo-butyryl)-benzoic acid and related compounds:

Key Observations:

- Functional Groups: The butyryl group in the target compound introduces a ketone, which may enhance hydrogen bonding compared to non-polar substituents (e.g., phenoxy in PBA). Thiazolidinone and pyrazoline rings in analogs introduce heteroatoms (S, N), altering solubility and biological activity .

- Pharmacological Activity : Pyrazoline-containing derivatives exhibit hypoglycemic effects, suggesting that electron-withdrawing substituents (e.g., ketones, heterocycles) may enhance bioactivity .

Physicochemical Properties

- Solubility and Extraction : Benzoic acid derivatives with polar groups (e.g., –OH, –COOH) exhibit higher extraction rates in emulsion liquid membranes due to favorable distribution coefficients. The butyryl group’s hydrophobicity may reduce solubility compared to unsubstituted benzoic acid but improve membrane permeability .

- Crystallinity: Isobenzofuranone-amino analogs demonstrate stable crystalline structures stabilized by intermolecular hydrogen bonds (O–H···O, N–H···O), a feature likely shared by this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(3-Oxo-butyryl)-benzoic acid and its derivatives?

- Answer : Pd-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, are widely used. For example, 3-iodobenzoic acid derivatives can react with aryl boronic acids under PdCl₂/NaOH conditions to form substituted benzoic acids with yields exceeding 80% . Optimization of reaction parameters (e.g., solvent, temperature) is critical to minimize by-products.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Answer :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (δ 7.2–8.2 ppm, split based on substitution patterns).

- Ketone protons (δ 2.5–3.5 ppm for the oxo-butyryl group).

- ¹³C NMR : Peaks at ~200 ppm confirm the ketone (C=O), while aromatic carbons appear between 120–140 ppm. Compare shifts to structurally similar compounds (e.g., 3-Oxo-2-[2-trifluoromethylbenzylidenyl]-olean-12-en-28-oic acid derivatives) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. For example, reverse-phase C18 columns and mobile phases like acetonitrile/water (60:40 v/v) achieve retention times <10 min. Validation parameters (linearity R² > 0.99, recovery rates 98–103%) ensure reliability .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural characterization?

- Answer :

- Step 1 : Verify purity via LC-MS to rule out impurities.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, dihedral angle variations in the oxo-butyryl group may alter splitting .

- Step 3 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer :

- Catalyst Screening : PdCl₂ often outperforms Pd(PPh₃)₄ in Suzuki reactions for sterically hindered substrates .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites (e.g., amines) during ketone formation, achieving yields >90% .

- Work-Up : Employ acidic precipitation (pH 3–4) to isolate the product from aqueous mixtures .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the ketone group and active-site residues .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid ring) with antibacterial activity .

Q. What are the challenges in analyzing trace impurities in this compound samples, and how are they addressed?

- Answer :

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect by-products (e.g., dimerization products at m/z [2M+H]+).

- Method Sensitivity : Optimize LC-MS conditions (e.g., ESI+ mode, 0.1% formic acid) to achieve limits of detection (LOD) < 0.1 µg/mL .

Data-Driven Insights

Table 1 : Comparative Yields of Synthetic Routes for this compound Derivatives

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂/NaOH | DMF/H₂O | 80–93 | |

| Boc-Protected Synthesis | Boc₂O | THF | 90–95 | |

| Acid-Catalyzed Cyclization | H₂SO₄ | EtOH | 70–85 |

Table 2 : Key NMR Shifts for Structural Confirmation

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic protons | 7.2–8.2 | 120–140 |

| Ketone (C=O) | - | ~200 |

| Oxo-butyryl CH₂ | 2.5–3.5 | 30–40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.